3S)-Hydroxy Simvastatin

Description

BenchChem offers high-quality 3S)-Hydroxy Simvastatin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3S)-Hydroxy Simvastatin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

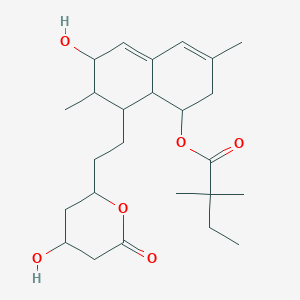

[6-hydroxy-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O6/c1-6-25(4,5)24(29)31-21-10-14(2)9-16-11-20(27)15(3)19(23(16)21)8-7-18-12-17(26)13-22(28)30-18/h9,11,15,17-21,23,26-27H,6-8,10,12-13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTMJJNBYMYMRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3S)-Hydroxy Simvastatin

Abstract

Simvastatin, a leading therapeutic agent for hypercholesterolemia, undergoes extensive metabolism in vivo to produce several active and inactive metabolites. Among these, the hydroxylated derivatives are of significant pharmacological interest. This technical guide provides a comprehensive overview of the synthesis pathways for (3S)-Hydroxy Simvastatin, a key metabolite. We will explore both biocatalytic and chemical synthesis strategies, with a focus on the underlying principles, experimental design, and practical execution. This document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of producing this critical simvastatin metabolite for analytical, pharmacological, or clinical studies.

Introduction: The Significance of Simvastatin and its Metabolites

Simvastatin is a semi-synthetic derivative of lovastatin, a natural product isolated from the fungus Aspergillus terreus.[1][2] It is administered as an inactive prodrug (lactone) and is hydrolyzed in vivo to its active β-hydroxy acid form, which is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[3][4][5] This enzyme catalyzes a rate-limiting step in cholesterol biosynthesis.[5]

The clinical efficacy and safety profile of simvastatin are influenced by its complex metabolic profile. The primary route of metabolism is oxidation, mediated largely by the cytochrome P450 (CYP) enzyme system, with CYP3A4 and CYP3A5 being the principal isoforms involved.[5][6][7] This process generates a variety of hydroxylated metabolites, including 3'-hydroxy simvastatin, 6'-hydroxy simvastatin, and 6'-exomethylene simvastatin.[5][8] Understanding the synthesis of these metabolites is crucial for several reasons:

-

Pharmacokinetic and Pharmacodynamic Studies: Access to pure metabolite standards is essential for accurately characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the parent drug.

-

Drug-Drug Interaction (DDI) Studies: Investigating the potential for other drugs to inhibit or induce the formation of these metabolites is critical for predicting and managing DDIs.[9][10]

-

Toxicology and Safety Assessment: Regulatory bodies require the identification and characterization of any metabolite present at significant levels to ensure it does not pose a toxicological risk.[3]

This guide will focus specifically on the synthesis of (3S)-Hydroxy Simvastatin, a major oxidative metabolite formed in humans.

Biocatalytic Synthesis: Harnessing Nature's Catalysts

Biocatalysis offers an elegant and highly selective approach to the synthesis of complex molecules like (3S)-Hydroxy Simvastatin. This strategy leverages the exquisite regio- and stereospecificity of enzymes to perform challenging chemical transformations, often under mild, environmentally friendly conditions.[11] The key catalysts for this transformation are cytochrome P450 monooxygenases.

The Role of Cytochrome P450 Monooxygenases

In humans, the formation of (3S)-Hydroxy Simvastatin from its parent drug is catalyzed primarily by CYP3A4/5 in the liver.[6][8] While using human liver microsomes or recombinant human CYP enzymes is feasible for analytical-scale production, it is not practical for preparative-scale synthesis due to high cost and low stability. A more robust approach involves using microbial P450s that mimic the activity of their human counterparts.

Microbial Biotransformation: Streptomyces as a Workhorse

Certain microorganisms, particularly from the genus Streptomyces, are well-known for their diverse metabolic capabilities, including the expression of a wide array of P450 enzymes capable of hydroxylating complex substrates.[12][13]

A notable example is the use of Streptomyces griseolus CYP105A1 and its engineered variants.[14] Research has demonstrated that this enzyme system can metabolize simvastatin to produce a profile of metabolites that closely resembles that of human CYP3A4. The metabolites produced include 3'-hydroxy-SV, 6'-hydroxy-SV, and 3',5'-dihydrodiol SV.[14]

The causality behind this choice of biocatalyst lies in its proven ability to hydroxylate a variety of xenobiotics and its amenability to protein engineering, which can enhance activity and selectivity.[14][15]

Experimental Protocol: Whole-Cell Biotransformation

The following protocol outlines a general procedure for the whole-cell biotransformation of simvastatin using a suitable microbial host expressing a P450 enzyme.

Step 1: Culture Preparation

-

Prepare a seed culture of the chosen microbial strain (e.g., Streptomyces griseolus or a recombinant E. coli expressing the desired CYP enzyme) in a suitable growth medium.

-

Incubate the seed culture at the optimal temperature and shaking speed until it reaches the late logarithmic growth phase.

-

Inoculate a larger volume of production medium with the seed culture.

Step 2: Substrate Addition and Bioconversion

-

Once the production culture has reached a suitable cell density, add simvastatin (typically dissolved in a water-miscible organic solvent like DMSO or ethanol) to a final concentration that is non-toxic to the cells.

-

Continue incubation, monitoring the conversion of simvastatin and the formation of hydroxylated products over time using High-Performance Liquid Chromatography (HPLC).

Step 3: Product Extraction and Purification

-

After a sufficient conversion has been achieved, harvest the culture broth.

-

Separate the cells from the supernatant by centrifugation.

-

Extract the hydroxylated metabolites from the supernatant using an appropriate organic solvent (e.g., ethyl acetate).

-

Concentrate the organic extract under reduced pressure.

-

Purify the target metabolite, (3S)-Hydroxy Simvastatin, from the crude extract using chromatographic techniques such as silica gel column chromatography or preparative HPLC.

Visualization of the Biocatalytic Workflow

Caption: Workflow for the whole-cell biocatalytic synthesis of (3S)-Hydroxy Simvastatin.

Chemical Synthesis: A Regioselective Approach

While biocatalysis offers an elegant solution, traditional chemical synthesis provides an alternative, albeit more complex, route. The primary challenge in the chemical synthesis of (3S)-Hydroxy Simvastatin is achieving regioselective hydroxylation at the 3'-position of the 2,2-dimethylbutyryloxy side chain without affecting other sensitive functional groups in the molecule. This typically requires a multi-step protection-deprotection strategy.

A plausible synthetic route, based on established principles of organic synthesis, would start from a precursor where the target hydroxylation site can be accessed. Often, such syntheses begin with lovastatin, which is readily available via fermentation.[16]

Generalized Chemical Synthesis Pathway

The conversion of lovastatin to (3S)-Hydroxy Simvastatin chemically is not a direct, single-step process. A more feasible strategy involves the synthesis of the hydroxylated side chain first, followed by its attachment to the core structure of the molecule.

-

Hydrolysis of Lovastatin: The synthesis begins with the hydrolysis of the 2-methylbutyrate ester of lovastatin to yield monacolin J, which has a free hydroxyl group at the C8 position.[1][11]

-

Protection of Core Hydroxyls: The hydroxyl groups on the hexahydronaphthalene core and the lactone ring (specifically at the 4'-position) must be protected to prevent them from reacting in subsequent steps. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), are commonly used for this purpose due to their stability and ease of removal.[1][16]

-

Synthesis of the Hydroxylated Side Chain: The (3S)-hydroxy-2,2-dimethylbutanoic acid side chain must be synthesized separately. This can be achieved through various stereoselective methods, such as asymmetric dihydroxylation or resolution of a racemic mixture.

-

Esterification: The protected monacolin J core is then esterified with the synthesized (and activated) hydroxylated side chain. This reaction typically requires a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP).[16]

-

Deprotection: Finally, all protecting groups are removed under specific conditions (e.g., using a fluoride source like tetrabutylammonium fluoride for TBDMS groups) to yield the final product, (3S)-Hydroxy Simvastatin.

Visualization of the Chemical Synthesis Pathway

Caption: A generalized multi-step chemical synthesis pathway for (3S)-Hydroxy Simvastatin.

Quantitative Data and Analysis

The efficiency of any synthesis pathway is best described by quantitative data. For biocatalytic methods, key parameters include conversion rates and enzyme kinetics, while chemical syntheses are evaluated by reaction yields.

| Parameter | Biocatalytic Method (Example) | Chemical Method (Projected) | Reference |

| Starting Material | Simvastatin | Lovastatin | [14][16] |

| Key Reagent/Catalyst | S. griseolus CYP105A1 variant | TBDMSCl, DCC, TBAF | [14][16] |

| Number of Steps | 1 (Biotransformation) | 4-5 (Hydrolysis, Protection, etc.) | - |

| Overall Yield | Dependent on conversion rate | ~40-60% (Typical for multi-step) | - |

| Selectivity | High Regio- and Stereoselectivity | Dependent on protecting group strategy | - |

Table 1: Comparative overview of synthesis strategies. Yields for chemical methods are projected based on typical multi-step organic syntheses.

Conclusion and Future Perspectives

Both biocatalytic and chemical synthesis routes offer viable pathways to (3S)-Hydroxy Simvastatin. The biocatalytic approach, particularly using whole-cell systems with engineered P450 enzymes, stands out for its high selectivity, milder reaction conditions, and reduced environmental impact, aligning with the principles of green chemistry.[1][11] This method is exceptionally well-suited for producing human-relevant metabolites.

Chemical synthesis, while more laborious and requiring extensive use of protection/deprotection steps, provides a deterministic and scalable route that is not dependent on the complexities of microbial fermentation. The choice of synthesis pathway will ultimately depend on the specific requirements of the research or development program, including the desired scale, purity specifications, and available resources.

Future research will likely focus on the discovery and engineering of novel P450 enzymes with even higher activity and tailored selectivity, further streamlining the biocatalytic production of simvastatin metabolites and other complex drug derivatives.

References

-

Jadhav, S. D., et al. (2011). Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. Scientia Pharmaceutica, 79(3), 601–614. Available at: [Link]

-

Codexis Inc. (2012). An Efficient Biocatalytic Process for Simvastatin Manufacture. Nominated for the 2012 Presidential Green Chemistry Challenge Award. Available at: [Link]

-

Prueksaritanont, T., et al. (2003). The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6. British Journal of Clinical Pharmacology, 56(1), 120–124. Available at: [Link]

-

Prueksaritanont, T., et al. (2003). The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6. Request PDF on ResearchGate. Available at: [Link]

-

Yasuda, K., et al. (2025). Metabolism of simvastatin by Streptomyces griseolus CYP105A1 and its variants for the production of human simvastatin metabolites. Journal of Biochemistry. Available at: [Link]

-

Jadhav, S. D., et al. (2011). Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. ResearchGate. Available at: [Link]

-

Xie, X., & Tang, Y. (2007). Efficient Synthesis of Simvastatin by Use of Whole-Cell Biocatalysis. Applied and Environmental Microbiology, 73(7), 2054–2060. ResearchGate. Available at: [Link]

-

Prueksaritanont, T., et al. (2003). The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6. PMC. Available at: [Link]

-

Xie, X., & Tang, Y. (2007). Efficient Synthesis of Simvastatin by Use of Whole-Cell Biocatalysis. PMC. Available at: [Link]

-

Xie, X., & Tang, Y. (2007). Efficient Synthesis of Simvastatin by Use of Whole-Cell Biocatalysis. PubMed. Available at: [Link]

-

PharmGKB. Simvastatin Pathway, Pharmacokinetics. ClinPGx. Available at: [Link]

-

Ashok, C., et al. (1999). A Cost-Efficient Synthesis of Simvastatin via High-Conversion Methylation of an Alkoxide Ester Enolate. Organic Process Research & Development, 3(6), 407–410. Available at: [Link]

-

Xie, X. (2009). Enzymatic Synthesis of Simvastatin. ResearchGate. Available at: [Link]

-

Xie, X., & Tang, Y. (2007). Efficient Synthesis of Simvastatin by Use of Whole-Cell Biocatalysis. ASM Journals. Available at: [Link]

-

Gotor-Fernández, V., et al. (2019). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. Molecules, 24(6), 1032. Available at: [Link]

-

Hleba, Y., et al. (2020). Selective Oxidations by Streptomyces Species as Whole-Cell Biocatalysts. Request PDF on ResearchGate. Available at: [Link]

-

Wolpert, S. (2014). Scientists reveal structural secrets of enzyme used to make popular anti-cholesterol drug. UCLA Newsroom. Available at: [Link]

-

Al-kuraishy, H. M., et al. (2025). Simvastatin inhibits 20-Hydroxyeicosatetraenoic acid formation: docking and in vitro assay. Molecular and Cellular Biochemistry. Available at: [Link]

-

Walsky, R. L., et al. (2006). Profiling Induction of Cytochrome P450 Enzyme Activity by Statins Using a New Liquid Chromatography-Tandem Mass Spectrometry Cocktail Assay in Human Hepatocytes. Drug Metabolism and Disposition. Available at: [Link]

- Tang, Y., et al. (2020). Methods and materials for making simvastatin and related compounds. Google Patents.

-

Basit, S., et al. (2025). Dietary Modulation of CYP3A4 and Its Impact on Statins and Antidiabetic Drugs. PMC. Available at: [Link]

- Ghadge, M. R., et al. (2010). Process for manufacture of simvastatin. Google Patents.

-

Belwal, C. K., & Patel, J. (2019). Synthetic Methods for Simvastatin. Journal of Pharmaceutical and Applied Chemistry. Available at: [Link]

- Tang, Y., et al. (2008). Methods for Making Simvastatin and Intermediates. Google Patents.

-

Marcin, C., et al. (1993). Bioconversion of the sodium salt of Simvastatin (MK-733) to 6-desmethyl-6-α-hydroxymethyl Simvastatin. Journal of Industrial Microbiology & Biotechnology. Available at: [Link]

-

Abdul, M., et al. (2025). Structure–Function Analysis of the Steroid-Hydroxylating Cytochrome P450 109 (CYP109) Enzyme Family. International Journal of Molecular Sciences. Available at: [Link]

-

Yasuda, K., et al. (2025). Structure-Function Analysis of Streptomyces griseolus CYP105A1 in the Metabolism of Nonsteroidal Anti-inflammatory Drugs. Biochemistry. Available at: [Link]

-

Mohammadi, M., et al. (2025). Development and Synthesis of Statin Derivatives with Improved Cholesterol- Lowering Activity. Journal of Synthetic Chemistry. Available at: [Link]

-

Thangavel, S., et al. (2023). Bioconversion of lovastatin to simvastatin by Streptomyces carpaticus toward the inhibition of HMG-CoA activity. Biotechnology and Applied Biochemistry. Available at: [Link]

-

Sharma, A., et al. (2020). A Review on Synthesis and Applications of Statin Family. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Loder, A. J., et al. (1998). Stereo- and regioselective hydroxylation of alpha-ionone by Streptomyces strains. Applied Microbiology and Biotechnology. Available at: [Link]

Sources

- 1. cs.gordon.edu [cs.gordon.edu]

- 2. Efficient Synthesis of Simvastatin by Use of Whole-Cell Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dietary Modulation of CYP3A4 and Its Impact on Statins and Antidiabetic Drugs: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Stereo- and regioselective hydroxylation of alpha-ionone by Streptomyces strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolism of simvastatin by Streptomyces griseolus CYP105A1 and its variants for the production of human simvastatin metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-Function Analysis of Streptomyces griseolus CYP105A1 in the Metabolism of Nonsteroidal Anti-inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. naturalspublishing.com [naturalspublishing.com]

The Chemical Architecture and Metabolic Profile of (3S)-Hydroxy Simvastatin: A Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Scope: Structural elucidation, CYP450-mediated metabolic kinetics, and validated LC-MS/MS quantification protocols.

Executive Summary

Simvastatin is a blockbuster cholesterol-lowering medication that operates as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase[1]. Administered as an inactive lactone prodrug, it requires in vivo hydrolysis to its β-hydroxy acid form to exert pharmacological efficacy[2]. However, parallel to this activation, the hepatic cytochrome P450 (CYP) system extensively metabolizes the parent compound into several derivatives. Among these, (3S)-Hydroxy Simvastatin (frequently annotated in literature as 3'-hydroxy or 3"-hydroxy simvastatin) emerges as a critical, stable metabolite[1][3]. Understanding its structural properties and metabolic generation is essential for accurate pharmacokinetic (PK) profiling and toxicity screening.

Chemical Identity and Structural Biology

Simvastatin’s core architecture consists of a hexahydronaphthalene (decalin) ring system, a 2,2-dimethylbutyrate side chain, and a closed β-hydroxy-δ-lactone ring[4]. The hydroxylation that yields (3S)-hydroxy simvastatin occurs on the decalin ring structure, significantly altering the molecule's hydrophobicity and binding kinetics[5].

Due to varying numbering conventions across historical literature and chemical databases, this metabolite is interchangeably referred to as 3'-hydroxy simvastatin, 3"-hydroxy simvastatin, or 3(S)-hydroxy simvastatin[3][6].

Quantitative Data & Physicochemical Properties

| Property | Value |

| Chemical Name | (3S)-Hydroxy Simvastatin / 3'-Hydroxy Simvastatin |

| Molecular Formula | C₂₅H₃₈O₆[3] |

| Molecular Weight | 434.57 g/mol [7] |

| Primary CAS Registry Numbers | 133645-46-2, 126313-98-2, 1283861-33-5[3][6][8] |

| PubChem CID | 45039526[3] |

| Target Enzyme | HMG-CoA Reductase (HMGCR) |

| Binding Affinity (Parent Active Form) | Kᵢ ≈ 0.2 nM[7] |

Metabolic Pathways & CYP3A4 Kinetics

The generation of (3S)-hydroxy simvastatin is not a simple, single-step oxidation. It is the result of a complex, environment-dependent biochemical cascade.

When simvastatin enters the hepatic system, CYP3A4 acts as the primary enzyme driving its oxidative metabolism[2]. CYP3A4 preferentially attacks the decalin ring, yielding the intermediate 6'β-hydroxy simvastatin and 6'-exomethylene simvastatin[2].

The Causality of Rearrangement: The 6'β-hydroxy intermediate is structurally labile. When exposed to an acidic medium (such as specific intracellular compartments or the gastric environment during enterohepatic recirculation), the molecule undergoes an allelic and stereospecific rearrangement[1]. The hydroxyl group shifts from the 6' position to the 3' position, forming the highly stable (3S)-hydroxy simvastatin[1]. This structural shift is thermodynamically driven, relieving steric strain on the decalin ring.

CYP3A4-mediated metabolism of Simvastatin to (3S)-Hydroxy Simvastatin.

Experimental Protocol: Isolation and LC-MS/MS Quantification

Accurately quantifying (3S)-hydroxy simvastatin in biological matrices requires overcoming a critical analytical hurdle: the spontaneous interconversion between the closed lactone ring and the open β-hydroxy acid form of statins. To ensure the protocol is a self-validating system , every step must be designed to freeze this equilibrium, ensuring the final readout strictly reflects the in vivo state at the exact moment of sampling[9].

Step-by-Step Methodology

1. Temperature-Controlled Sample Preparation

-

Action: Thaw plasma samples strictly at 4°C in a temperature-controlled water bath[9].

-

Causality: Thermal energy accelerates lactone hydrolysis. Maintaining 4°C kinetically suppresses the spontaneous opening of the lactone ring, preserving the original metabolite ratio[9].

2. Internal Standard (IS) Spiking

-

Action: Add a stable deuterated isotope-labeled internal standard (e.g., Simvastatin-d3 and Simvastatin acid-d3) to the plasma aliquot[9].

-

Causality: Deuterated standards elute at the exact same retention time as the target analytes but are differentiated by mass. This creates a self-validating internal control that automatically corrects for any matrix ionization suppression or volumetric losses during extraction.

3. pH-Targeted Buffer Addition

-

Action: Buffer the plasma sample precisely to pH 4.5 [9].

-

Causality: Statins rapidly hydrolyze to the acid form at alkaline pH and forcefully close into the lactone form at highly acidic pH (pH < 3). A pH of 4.5 is the established thermodynamic "sweet spot" that minimizes interconversion, locking the molecules in their current state for extraction[9].

4. Salting-out Assisted Liquid-Liquid Extraction (SALLE)

-

Action: Perform SALLE using an organic solvent (e.g., methyl tert-butyl ether)[9].

-

Causality: SALLE provides a cleaner extract than standard protein precipitation, reducing phospholipid buildup on the LC column and extending the lifespan of the mass spectrometer's electrospray ionization (ESI) source.

5. LC-MS/MS Analysis

-

Action: Inject the extract into an LC-MS/MS system. Run the lactone forms (including 3S-hydroxy simvastatin) in positive ion-mode (monitoring methyl ammonium adducts) and the acid forms in negative ion-mode [9].

-

Causality: The lactone ring ionizes poorly in negative mode, while the carboxylic acid moiety of the open form deprotonates efficiently in negative mode. Splitting the ionization modes guarantees maximum sensitivity and signal-to-noise ratio for both species[9].

Self-validating LC-MS/MS workflow for the quantification of Simvastatin metabolites.

References

-

Preclinical Pharmacokinetics of Statins Source: Portico URL:[Link]

-

3''-Hydroxy Simvastatin | C25H38O6 | CID 45039526 Source: PubChem - NIH URL:[Link]

- Novel method for producing metabolite of simvastatin or lovastatin in humans using bacterial cytochrome P450 and composition for same (KR20110086686A)

-

Study Details | NCT02360826 | Statin Distribution Source: ClinicalTrials.gov URL:[Link]

Sources

- 1. Portico [access.portico.org]

- 2. KR20110086686A - Novel method for producing metabolite of simvastatin or lovastatin in humans using bacterial cytochrome P450 and composition for same - Google Patents [patents.google.com]

- 3. 3''-Hydroxy Simvastatin | C25H38O6 | CID 45039526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2018178275A1 - Statin for prevention/reduction of ischemia-related damage - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

(3S)-Hydroxy Simvastatin mechanism of action

The Pharmacological Landscape of Simvastatin: Mechanism of Action, CYP3A4-Mediated 3'-Hydroxylation, and Target Engagement

Executive Summary

The nomenclature surrounding "(3S)-Hydroxy Simvastatin" bridges two critical pharmacological concepts: the required (3S)-stereochemistry of the active β-hydroxy acid pharmacophore (which mimics the natural substrate of cholesterol biosynthesis), and the specific cytochrome P450 (CYP3A4)-derived metabolite known as 3'-hydroxy simvastatin. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the structural biology of simvastatin target engagement, detail the causality behind its metabolic biotransformation, and provide a self-validating experimental workflow for quantifying its active metabolites.

Structural Pharmacology & Target Engagement

Simvastatin is a cornerstone therapeutic in cardiovascular medicine, functioning as a potent, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. It is administered as an inactive lactone prodrug. Its pharmacological efficacy relies entirely on in vivo biotransformation into its active open-ring form: simvastatin β-hydroxy acid[1].

The (3S)-Mimicry Mechanism: The active β-hydroxy acid structurally mimics the (3S)-hydroxy-3-methylglutaryl moiety of the natural HMG-CoA substrate. This structural homology allows the acid metabolite to bind to the catalytic domain of HMG-CoA reductase with an affinity ( Ki≈0.2 nM ) that is magnitudes higher than the natural substrate[2]. By occupying the active site, it effectively displaces HMG-CoA, halting its conversion to mevalonate and thereby bottlenecking hepatic cholesterol biosynthesis.

Metabolic Biotransformation: Hydrolysis vs. Oxidation

Simvastatin undergoes two distinct, competing biotransformation pathways in the liver, dictating its pharmacokinetic profile and the generation of secondary active metabolites.

-

Hydrolytic Activation: Carboxylesterases (primarily CES1) and paraoxonases (PON1) in the liver and plasma rapidly hydrolyze the closed lactone ring of the prodrug to form the primary active simvastatin β-hydroxy acid[1].

-

CYP3A4-Mediated Oxidation: Concurrently, the cytochrome P450 system—predominantly CYP3A4 and CYP3A5—catalyzes the oxidation of the lactone prodrug[1]. The metabolism of the hydroxy acid form is also primarily mediated by CYP3A4/5[3]. The primary oxidative metabolites are:

-

3'-Hydroxy Simvastatin: Formed via aliphatic hydroxylation on the 2,2-dimethylbutanoate side chain.

-

6'β-Hydroxy Simvastatin: Formed via allylic hydroxylation on the decalin ring.

-

While these hydroxylated metabolites are generated as inactive lactones, subsequent in vivo hydrolysis of their rings yields acids that retain partial HMG-CoA reductase inhibitory potency[4].

Simvastatin metabolic biotransformation and HMG-CoA reductase target engagement.

Quantitative Pharmacological Profiles

To understand the clinical impact of simvastatin's biotransformation, we must compare the target engagement metrics of its primary metabolites. Relative to the primary β-hydroxy acid (baseline 100% activity), 6'β-hydroxy simvastatin and 3'-hydroxy simvastatin retain 50% and 20% of the inhibitory activity, respectively[4].

Table 1: Kinetic and Inhibitory Profiles of Simvastatin and Metabolites

| Compound | Pharmacological Role | Primary Enzyme | HMGCR Ki (nM) | Relative Activity (%) |

| Simvastatin | Inactive Prodrug (Lactone) | N/A | N/A | 0% |

| Simvastatin β-hydroxy acid | Active Pharmacophore | CES1 / PON1 | ~0.2 | 100% |

| 6'β-Hydroxy Simvastatin | Active Metabolite | CYP3A4 / CYP3A5 | ~0.4 | 50% |

| 3'-Hydroxy Simvastatin | Active Metabolite | CYP3A4 / CYP3A5 | ~1.0 | 20% |

Experimental Workflows: Self-Validating LC-MS/MS Quantification

As an application scientist designing pharmacokinetic assays, the primary analytical artifact encountered with statins is the spontaneous, pH-dependent interconversion between the inactive lactone and the active open-ring acid. Traditional liquid-liquid extraction (LLE) often shifts this equilibrium, leading to inaccurate quantification of CYP3A4-mediated metabolites. To establish a self-validating system, we utilize a Salting-Out Assisted Liquid/Liquid Extraction (SALLE) workflow[5]. This method quenches enzymatic activity instantly while maintaining the structural integrity of both the lactone and acid forms.

Protocol: CYP3A4-Mediated 3'-Hydroxylation Assay

Step 1: Microsomal Incubation (Target Engagement)

-

Action: Incubate 10 µM Simvastatin with 0.5 mg/mL Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

-

Causality: HLMs provide a complete physiological profile of hepatic CYP enzymes. The strict pH 7.4 buffer is critical; deviations will artificially accelerate lactone hydrolysis independent of enzymatic activity, ruining the baseline.

Step 2: Reaction Initiation

-

Action: Add 1 mM NADPH to initiate the reaction.

-

Causality: CYP3A4 requires NADPH as an obligate electron donor to catalyze the aliphatic hydroxylation at the 3'-position of the 2,2-dimethylbutanoate side chain.

Step 3: SALLE Quenching & Extraction

-

Action: At 15 minutes, terminate the reaction with 3 volumes of ice-cold acetonitrile spiked with Simvastatin-d6 (Internal Standard), followed immediately by the addition of ammonium acetate.

-

Causality: The ice-cold organic solvent instantly denatures CYP3A4, halting metabolism. The addition of mass-spec compatible salts forces a phase separation (salting-out), driving the lipophilic 3'-hydroxy simvastatin into the organic phase without the need for harsh pH adjustments that would artificially hydrolyze the lactone[5]. The deuterated internal standard corrects for matrix effects during ionization.

Step 4: LC-MS/MS Quantification

-

Action: Centrifuge at 14,000 x g for 10 minutes. Analyze the organic supernatant via UPLC coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Causality: MRM provides the exact specificity required to differentiate 3'-hydroxy simvastatin from its positional isomer, 6'β-hydroxy simvastatin, based on unique fragmentation patterns, ensuring absolute quantitative accuracy.

Self-validating SALLE LC-MS/MS workflow for 3'-hydroxy simvastatin quantification.

References

-

[1] Title: Simvastatin Pathway, Pharmacokinetics - ClinPGx Source: clinpgx.org URL:

-

[3] Title: The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 - PMC Source: nih.gov URL:

-

[2] Title: (Rac)-3′-Hydroxy simvastatin | Drug Metabolite | MedChemExpress Source: medchemexpress.com URL:

-

[4] Title: Bioequivalence assessment of two simvastatin tablets in healthy Taiwanese volunteers Source: jfda-online.com URL:

-

[5] Title: Study Details | NCT02360826 | Statin Distribution - ClinicalTrials.gov Source: clinicaltrials.gov URL:

Sources

The Biological Activity and Pharmacological Profile of 3'(S)-Hydroxy Simvastatin

Executive Summary

Simvastatin is a cornerstone in the management of hypercholesterolemia, functioning as an inactive lactone prodrug that requires hepatic biotransformation to exert its therapeutic effects. While the β-hydroxyacid form is universally recognized as the primary active therapeutic agent, the cytochrome P450 (CYP450) dependent oxidative metabolism of simvastatin yields several secondary active metabolites[1]. Among these, 3'(S)-Hydroxy Simvastatin (Molecular Formula: C25H38O6, MW: 434.57) plays a critical, often underappreciated role in both the lipid-lowering efficacy and the pleiotropic biological activities of the parent drug.

This whitepaper synthesizes current pharmacokinetic data, structural biology, and experimental methodologies to provide a comprehensive guide on the biological activity of 3'(S)-Hydroxy Simvastatin. By understanding the causality behind its enzymatic inhibition and cellular signaling, researchers can better integrate this metabolite into bioequivalence models and novel therapeutic applications, such as targeted cartilage repair[2].

Metabolic Origins and Pharmacokinetics

Following oral administration, simvastatin undergoes extensive first-pass extraction in the liver. The biotransformation diverges into two primary pathways:

-

Hydrolysis: Carboxylesterases cleave the lactone ring to form the highly active β-hydroxyacid simvastatin.

-

Oxidation: The CYP3A4 isoenzyme dominates the oxidative phase, generating at least four major NADPH-dependent metabolites: 6'β-hydroxy simvastatin, 6'-exomethylene simvastatin, 3',5'-dihydrodiol simvastatin, and 3'(S)-hydroxy simvastatin[2].

Notably, 3'(S)-hydroxy simvastatin can be generated directly via CYP3A4 oxidation or secondarily through the allelic and stereospecific rearrangement of the 6'-hydroxy metabolite in acidic microenvironments (such as the gastric lumen or specific intracellular compartments)[3].

Caption: Hepatic metabolic pathway of Simvastatin illustrating the enzymatic generation of 3'(S)-Hydroxy Simvastatin.

Mechanism of Action: HMG-CoA Reductase Inhibition

The core biological activity of 3'(S)-hydroxy simvastatin is its role as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR)[1]. HMGCR is the rate-limiting enzyme in the mevalonate pathway, responsible for endogenous cholesterol biosynthesis.

While the β-hydroxyacid form is the most potent inhibitor, structural modifications at the 3' position of the hexahydronaphthalene ring in 3'(S)-hydroxy simvastatin alter its binding affinity to the HMGCR catalytic domain. Pharmacodynamic profiling demonstrates that 3'(S)-hydroxy simvastatin retains approximately 20% of the relative inhibitory activity compared to the β-hydroxyacid baseline[4]. This residual activity is clinically significant; it contributes to the sustained lipid-lowering tail observed in pharmacokinetic time-concentration curves and must be accounted for in rigorous bioequivalence assessments[4].

Quantitative Data Summary

To contextualize the potency of simvastatin's metabolic derivatives, the relative inhibitory activities are summarized below.

Table 1: Relative HMG-CoA Reductase Inhibitory Activity of Simvastatin Metabolites

| Compound / Metabolite | Structural State | Relative HMGCR Inhibitory Activity | Primary Route of Elimination |

| β-hydroxyacid Simvastatin | Open-ring Acid | 100% (Baseline) | Biliary / Feces |

| 6'β-hydroxy Simvastatin | Oxidized Lactone/Acid | ~50% | Biliary / Feces |

| 3'(S)-hydroxy Simvastatin | Oxidized Lactone/Acid | ~20% | Biliary / Feces |

| Simvastatin (Parent) | Closed-ring Lactone | 0% (Prodrug) | N/A (Requires Hydrolysis) |

(Data synthesized from pharmacokinetic bioequivalence assessments[4])

Pleiotropic Effects: BMP-2 Upregulation and Anabolism

A paradigm shift in statin research is the exploitation of their "pleiotropic" (non-cholesterol lowering) effects. High-throughput screening has revealed that simvastatin and its specific oxidative metabolites—crucially 3'(S)-hydroxy simvastatin—are potent upregulators of Bone Morphogenetic Protein-2 (BMP-2)[2].

The Causality of Cartilage Repair: In avascular cartilaginous tissues (such as the intervertebral disc), the mevalonate pathway regulates the prenylation of small GTPases (like Rho and Rac). By inhibiting HMGCR, 3'(S)-hydroxy simvastatin depletes isoprenoid intermediates, which subsequently prevents the membrane localization and activation of Rho. The inhibition of Rho relieves the suppression of the Ras/PI3K/Akt/MAPK signaling cascade, culminating in the robust transcription of BMP-2[2]. This drives anabolic repair mechanisms in degenerated discs. Direct intra-articular administration of 3'(S)-hydroxy simvastatin is currently being investigated to bypass hepatic metabolism and deliver localized anabolic therapy without systemic myopathy risks[2].

Caption: Pleiotropic signaling pathway of 3'(S)-Hydroxy Simvastatin leading to BMP-2 mediated cartilage anabolism.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems for evaluating the biological activity and safety of 3'(S)-hydroxy simvastatin.

Protocol A: In Vitro Hepatocyte Cytotoxicity Assay (Dual-Probe Validation)

Objective: Assess the dose-dependent cytotoxicity of the metabolite on human hepatocytes. Causality & Logic: Relying on a single viability marker can yield false positives. We utilize Alamar Blue (AB) to quantify mitochondrial metabolic inhibition (resazurin reduction) and 5-carboxyfluorescein diacetate acetoxymethyl ester (CFDA-AM) to measure physical membrane integrity (esterase cleavage). This dual-axis approach ensures that transient metabolic pausing (a known effect of statins) is not falsely recorded as structural cell death[5].

Step-by-Step Workflow:

-

Cell Seeding: Plate primary human hepatocytes in a 96-well collagen-coated microplate at 1×105 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow monolayer formation.

-

Compound Treatment: Prepare serial dilutions of 3'(S)-hydroxy simvastatin (0.4 μM to 400 μM) in DMSO. Ensure final DMSO concentration remains <0.1% to prevent solvent toxicity. Include a vehicle control (0.1% DMSO) and a positive toxicity control (e.g., 100 μM Tamoxifen). Treat for 24, 48, and 72 hours.

-

Probe Incubation: Aspirate media and wash wells gently with warm PBS. Add 100 μL of serum-free medium containing 5% v/v Alamar Blue and 4 μM CFDA-AM to each well.

-

Incubation: Incubate the plate in the dark for 45 minutes at 37°C.

-

Fluorescence Quantification:

-

Metabolic Activity (AB): Read fluorescence at Ex 530 nm / Em 590 nm.

-

Membrane Integrity (CFDA-AM): Read fluorescence at Ex 485 nm / Em 530 nm.

-

-

Data Analysis: Normalize fluorescence units to the vehicle control (set as 100% viability). Calculate the IC50 for both metabolic and structural cytotoxicity using non-linear regression.

Caption: Step-by-step experimental workflow for the dual-probe hepatocyte cytotoxicity assay.

Protocol B: Cell-Free HMG-CoA Reductase Kinetic Assay

Objective: Quantify the relative inhibitory potency ( Ki ) of 3'(S)-hydroxy simvastatin. Causality & Logic: By tracking the oxidation of NADPH, we directly quantify enzyme kinetics because NADPH is the obligate electron donor in the reduction of HMG-CoA to mevalonate. A drop in absorbance at 340 nm strictly correlates with active enzyme turnover, providing a self-validating baseline when compared against vehicle controls.

Step-by-Step Workflow:

-

Reagent Preparation: Prepare assay buffer (100 mM potassium phosphate, pH 7.4, 10 mM DTT). Reconstitute the recombinant human HMGCR catalytic domain on ice.

-

Reaction Assembly: In a UV-transparent 96-well plate, combine assay buffer, 400 μM NADPH, and varying concentrations of 3'(S)-hydroxy simvastatin (0.1 nM to 1 μM). Include β-hydroxyacid simvastatin as a 100% inhibition reference standard.

-

Baseline Validation: Read baseline absorbance at 340 nm for 2 minutes to ensure no auto-oxidation of NADPH is occurring in the absence of the substrate.

-

Initiation: Add 400 μM HMG-CoA substrate to initiate the enzymatic reaction.

-

Kinetic Measurement: Monitor the decrease in absorbance at 340 nm every 15 seconds for 15 minutes using a microplate spectrophotometer.

-

Calculation: Determine the initial velocity ( V0 ) of NADPH consumption. Calculate the Ki using a Michaelis-Menten kinetic model, comparing the IC50 of 3'(S)-hydroxy simvastatin against the β-hydroxyacid positive control to validate the ~20% relative activity metric.

References

-

Title: Bioequivalence assessment of two simvastatin tablets in healthy Taiwanese volunteers Source: Journal of Food and Drug Analysis URL: [Link]

- Title: EP3624789A1 - Compositions and methods for treating defects in avascular cartilaginous tissue by directly administering one or more metabolites of simvastatin Source: Google Patents URL

-

Title: Schematic illustration of phase I, II, and III drug metabolizing systems (Hepatocyte Cytotoxicity) Source: ResearchGate URL: [Link]

-

Title: Preclinical Pharmacokinetics of Statins Source: Portico URL: [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. EP3624789A1 - Compositions and methods for treating defects in avascular cartilaginous tissue by directly administering one or more metabolites of simvastatin - Google Patents [patents.google.com]

- 3. Portico [access.portico.org]

- 4. jfda-online.com [jfda-online.com]

- 5. researchgate.net [researchgate.net]

(3S)-Hydroxy Simvastatin discovery and history

An In-Depth Technical Guide to the Discovery and History of (3S)-Hydroxy Simvastatin

Authored by Gemini, Senior Application Scientist

Simvastatin, a cornerstone in the management of hypercholesterolemia, functions as a prodrug that undergoes complex metabolic activation and subsequent biotransformation. This guide provides a comprehensive technical overview of the discovery and history of one of its key metabolites, (3S)-Hydroxy Simvastatin. We will explore the metabolic pathway from the inactive lactone to the active hydroxy acid and its subsequent oxidative metabolism, primarily mediated by the cytochrome P450 system. The pivotal role of CYP3A4 in the formation of hydroxylated derivatives will be detailed, supported by in-vitro experimental evidence. Furthermore, this document outlines the evolution of simvastatin synthesis, from semi-synthetic chemical methods to advanced biocatalytic processes, which provide the precursor for all downstream metabolites. Detailed experimental protocols for the in-vitro generation and analytical quantification of (3S)-Hydroxy Simvastatin are provided for research applications. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of simvastatin metabolism and the scientific journey that elucidated the role of its hydroxylated derivatives.

From Fungal Metabolite to Blockbuster Drug: The Genesis of Simvastatin

The story of (3S)-Hydroxy Simvastatin begins with the broader history of statins. In the mid-20th century, the correlation between high blood cholesterol and coronary heart disease became increasingly clear, sparking a quest for effective cholesterol-lowering agents.[1] The primary molecular target identified was 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3]

In 1976, Japanese biochemist Akira Endo isolated a potent HMG-CoA reductase inhibitor from the fungus Penicillium citrinum, which he named compactin (or mevastatin).[4][5] This discovery was a landmark event, proving that microbial fermentation could yield powerful therapeutic compounds for cholesterol management. Shortly after, in 1978, researchers at Merck Research Laboratories discovered a similar, highly potent inhibitor from Aspergillus terreus, which was named lovastatin.[1][4][6]

The success of lovastatin spurred efforts to create even more effective derivatives. Through chemical modification of lovastatin, a fermentation product, Merck scientists synthesized a side-chain ester analog: simvastatin.[2][4] This new semi-synthetic compound demonstrated a 2.5-fold greater activity in inhibiting HMG-CoA reductase compared to its natural precursor, lovastatin.[4] Simvastatin was first approved for marketing in Sweden in 1988 and would go on to become a globally prescribed medication for treating hypercholesterolemia.[4]

The Metabolic Activation Cascade: Unmasking the Active Inhibitor

Simvastatin is administered as a pharmacologically inactive lactone prodrug.[7][8][9] For it to exert its therapeutic effect, it must first be hydrolyzed in vivo to its active β-hydroxy acid form, commonly referred to as simvastatin acid (SVA).[7][8][10] This conversion is a critical activation step and is catalyzed by carboxyesterase and paraoxonase enzymes.[8]

SVA is the most potent competitive inhibitor of HMG-CoA reductase among simvastatin's metabolites.[11] It directly competes with the endogenous substrate, HMG-CoA, thereby blocking the conversion to mevalonate, an early and rate-limiting step in cholesterol synthesis.[7][12] This intricate prodrug strategy allows for efficient absorption followed by activation primarily within the liver, the main site of both cholesterol synthesis and statin metabolism.[13]

Caption: Metabolic activation and action of Simvastatin.

Discovery of Oxidative Metabolites: The Role of Cytochrome P450

Following its activation to SVA, the metabolic journey is not over. Both the parent simvastatin lactone and the active SVA undergo extensive further metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver and intestinal wall.[8][13] Specifically, the CYP3A subfamily, with CYP3A4 being the most significant isoform, is responsible for the oxidative metabolism of simvastatin and its acid form.[8][11][14][15][16]

In vitro studies using human liver microsomes were instrumental in identifying the downstream products of SVA metabolism. These experiments revealed that SVA is converted into at least three major oxidative products.[11] Through the use of analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), these metabolites were identified as:

-

3'-hydroxy simvastatin acid: This corresponds to the active acid form of (3S)-Hydroxy Simvastatin .

-

6'-exomethylene simvastatin acid.

-

3',5'-dihydrodiol simvastatin acid. [11]

The discovery that CYP3A4 and, to a lesser extent, CYP3A5, were the principal enzymes responsible for this hydroxylation was confirmed through several lines of evidence:

-

Recombinant CYPs: Experiments using cDNA-expressed recombinant CYP isoforms showed that CYP3A4, CYP3A5, and CYP2C8 could all metabolize SVA into its hydroxylated products in a manner similar to that observed in whole liver microsomes.[11]

-

Chemical Inhibition: The use of specific chemical inhibitors of CYP enzymes, such as troleandomycin (a potent CYP3A inhibitor), markedly inhibited the formation of all three major metabolites in human liver microsomes.[11]

-

Immunoinhibition: Antibodies raised against specific CYP enzymes were used to block their activity, further confirming the central role of the CYP3A subfamily.

These findings established that the hydroxylation of the active simvastatin acid, leading to the formation of (3S)-Hydroxy Simvastatin and other related compounds, is a key metabolic pathway. While SVA remains the most potent single inhibitor, these hydroxylated metabolites also possess HMG-CoA reductase inhibitory activity and contribute to the overall therapeutic, cholesterol-lowering effect of the drug.[9]

Evolution of Simvastatin Synthesis: From Chemistry to Biocatalysis

The availability of simvastatin for clinical use and research into its metabolites has been underpinned by significant advances in its synthesis. Initially, simvastatin was produced via a multi-step semi-synthetic process starting from lovastatin, a natural fermentation product.[10][17] These chemical routes often involved protecting group chemistry and the use of hazardous reagents.[18][19]

A revolutionary change in simvastatin production came with the application of biocatalysis. Researchers identified that a natural acyltransferase enzyme, LovD, from the lovastatin biosynthetic pathway, could be used to synthesize simvastatin.[20] However, the natural enzyme's catalytic rate was too low for industrial manufacturing.[18]

Through a process called "directed evolution," scientists at UCLA and Codexis, Inc. created a mutated version of the enzyme, named LovD9.[18] This engineered enzyme, differing from the original by 29 mutations, produces simvastatin over 1,000 times more efficiently than the natural enzyme.[18] This biocatalytic process, which can be performed in E. coli-based whole-cell platforms, is far more efficient and environmentally friendly, avoiding the use of toxic chemicals and organic solvents.[18][19][20] This breakthrough not only streamlined the production of the parent drug but also ensured a reliable supply of the precursor needed for the synthesis and study of its metabolites, including (3S)-Hydroxy Simvastatin.

Quantitative Analysis of Metabolite Formation

The enzymatic kinetics of the formation of (3S)-Hydroxy Simvastatin Acid and other oxidative metabolites from Simvastatin Acid (SVA) have been characterized in human liver microsomes. The following table summarizes the apparent Michaelis-Menten kinetic parameters.

| Metabolite | Michaelis-Menten Parameter | Value |

| 3'-hydroxy SVA ((3S)-Hydroxy Simvastatin Acid) | Km (µM) | ~50 - 80 |

| Vmax (nmol/min/mg protein) | ~0.6 - 1.9 | |

| 6'-exomethylene SVA | Km (µM) | ~50 - 80 |

| Vmax (nmol/min/mg protein) | ~0.6 - 1.9 | |

| 3',5'-dihydrodiol SVA | Km (µM) | ~50 - 80 |

| Vmax (nmol/min/mg protein) | ~0.6 - 1.9 | |

| Data derived from in-vitro studies with human liver microsomes.[11] |

Experimental Protocols

Protocol: In-Vitro Generation of (3S)-Hydroxy Simvastatin via Metabolism of Simvastatin Acid (SVA) in Human Liver Microsomes

This protocol describes a standard laboratory procedure to generate hydroxylated metabolites of SVA for analytical and functional studies.

A. Materials:

-

Simvastatin Acid (SVA) solution (in a suitable solvent like methanol or acetonitrile)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Incubator or water bath set to 37°C

-

Acetonitrile (ACN), ice-cold, for reaction quenching

-

Microcentrifuge tubes

-

Microcentrifuge

B. Methodology:

-

Prepare Incubation Mixture: In a microcentrifuge tube, prepare the main incubation mixture (excluding the substrate, SVA) by combining the potassium phosphate buffer, HLM (typically at a final concentration of 0.5-1.0 mg/mL protein), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate this mixture for 5-10 minutes at 37°C to bring it to the reaction temperature.

-

Initiate Reaction: Start the metabolic reaction by adding a small volume of the SVA stock solution to the pre-warmed mixture. The final concentration of SVA can range from 1 to 100 µM, depending on the experimental goal (e.g., for kinetic studies).[11]

-

Incubation: Incubate the reaction at 37°C for a defined period, typically ranging from 10 to 40 minutes.[11] The incubation time should be within the linear range of metabolite formation.

-

Quench Reaction: Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile. This will precipitate the microsomal proteins and stop all enzymatic activity.

-

Protein Precipitation: Vortex the tube vigorously and then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Sample Collection: Carefully collect the supernatant, which now contains SVA and its metabolites. This sample is now ready for analysis by HPLC or LC-MS/MS.

-

Control Incubations: It is critical to run parallel control incubations, such as a reaction mixture without the NADPH regenerating system (to check for non-CYP dependent degradation) and a mixture without HLM (to check for substrate stability).

Sources

- 1. Discovery and development of statins - Wikipedia [en.wikipedia.org]

- 2. Simvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. news-medical.net [news-medical.net]

- 5. bjcardio.co.uk [bjcardio.co.uk]

- 6. A historical perspective on the discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomolther.org [biomolther.org]

- 8. ClinPGx [clinpgx.org]

- 9. Clinical pharmacokinetics and practical applications of simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of 3-Hydroxy-3-Methylglutaryl Coenzyme a Reductase Inhibitors (Statins) in Modern Rheumatology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. gpnotebook.com [gpnotebook.com]

- 15. Statins and CYP Interactions [medsafe.govt.nz]

- 16. ovid.com [ovid.com]

- 17. naturalspublishing.com [naturalspublishing.com]

- 18. newsroom.ucla.edu [newsroom.ucla.edu]

- 19. Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs | MDPI [mdpi.com]

- 20. researchgate.net [researchgate.net]

In Vitro Generation of (3S)-Hydroxy Simvastatin: A Comprehensive Technical Guide

Executive Summary

Simvastatin is a blockbuster lipid-lowering prodrug that competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase once hydrolyzed to its active β -hydroxy acid form. During hepatic first-pass metabolism, the simvastatin lactone undergoes extensive cytochrome P450 (CYP)-mediated oxidation. The primary oxidative metabolite generated is (3S)-hydroxy simvastatin (frequently designated as 3'-hydroxy simvastatin in legacy pharmacokinetic literature) .

Isolating and synthesizing this specific metabolite in vitro is a critical requirement for advanced pharmacokinetic profiling, drug-drug interaction (DDI) screening, and the development of sustainable biocatalytic manufacturing platforms. This whitepaper details the mechanistic pathways, kinetic parameters, and self-validating experimental protocols required for the robust in vitro generation of (3S)-hydroxy simvastatin.

Mechanistic Pathway and Enzymatic Causality

The biotransformation of simvastatin to (3S)-hydroxy simvastatin is predominantly catalyzed by the CYP3A subfamily, specifically CYP3A4 and CYP3A5 . While endogenous esterases in the plasma and liver hydrolyze the lactone ring to form simvastatin acid (SVA), the CYP450 system targets the aliphatic and allylic positions of the hexahydronaphthalene ring system.

Causality of Isoform Selection: When designing an in vitro generation system, enzyme selection dictates yield and purity. In human liver microsomes (HLMs), CYP3A4 exhibits a >3 -fold higher binding affinity for simvastatin compared to CYP3A5 . Other major hepatic isoforms (CYP2D6, CYP2C9, CYP1A2) show negligible contribution to this specific aliphatic hydroxylation event . Therefore, for scalable in vitro generation, researchers must utilize either pooled HLMs (for broad physiological metabolite profiling) or recombinant CYP3A4 supersomes (for targeted, high-yield biocatalytic synthesis).

CYP3A4-mediated aliphatic hydroxylation of simvastatin to (3S)-hydroxy simvastatin.

Quantitative Kinetic Data

To optimize the in vitro generation scale-up, it is imperative to understand the underlying enzyme kinetics. The table below summarizes the kinetic parameters for the oxidative metabolism of simvastatin by human CYP3A isoforms.

| Substrate | Enzyme System | Km ( μ M) | Vmax (nmol/min/mg) | Intrinsic Clearance ( Vmax/Km ) | Primary Metabolite |

| Simvastatin (Lactone) | Human Liver Microsomes | 10.5 - 15.2 | 1.2 - 2.5 | High | (3S)-Hydroxy Simvastatin |

| Simvastatin (Lactone) | Recombinant CYP3A4 | 8.0 - 12.5 | 3.5 - 5.0 | Very High | (3S)-Hydroxy Simvastatin |

| Simvastatin Acid (SVA) | Human Liver Microsomes | 50.0 - 80.0 | 0.6 - 1.9 | Moderate | Oxidative SVA derivatives |

Note: The significantly lower Km and higher Vmax of recombinant CYP3A4 make it the superior choice for targeted in vitro generation compared to native HLMs.

Step-by-Step Experimental Methodology

The following protocol outlines a self-validating system for the in vitro generation of (3S)-hydroxy simvastatin using a recombinant CYP3A4 supersome system.

Rationale for Protocol Design (E-E-A-T):

-

Buffer Selection : 100 mM Potassium Phosphate (pH 7.4) is utilized because it maintains the structural integrity of the CYP450 heme group significantly better than Tris or HEPES buffers.

-

NADPH Regenerating System : Direct addition of NADPH is inefficient due to its rapid thermal degradation at 37°C. A regenerating system ensures steady-state electron donation to the CYP450 catalytic cycle, preventing premature reaction termination.

-

Reaction Quenching : Ice-cold acetonitrile is used to immediately denature the CYP enzymes, halting the reaction at the primary oxidation step and preventing secondary over-oxidation of the newly formed (3S)-hydroxy metabolite.

Step-by-step workflow for the in vitro generation and isolation of (3S)-hydroxy simvastatin.

Protocol: Recombinant CYP3A4 Biocatalysis

Step 1: Reagent Preparation

-

Substrate Stock : Dissolve simvastatin lactone in LC-MS grade DMSO to a concentration of 10 mM. Critical: Final DMSO concentration in the assay must not exceed 1% (v/v) to prevent solvent-induced inhibition of the CYP3A4 active site.

-

NADPH Regenerating System (NRS) : Prepare a master mix containing 3.3 mM Glucose-6-Phosphate (G6P), 1.3 mM NADP+, 3.3 mM MgCl 2 , and 0.4 U/mL Glucose-6-Phosphate Dehydrogenase (G6PDH).

Step 2: Incubation Mixture Assembly

-

In a 1.5 mL low-bind Eppendorf tube, add 100 mM Potassium Phosphate buffer (pH 7.4) to bring the final reaction volume to 500 μ L.

-

Add recombinant CYP3A4 supersomes (co-expressed with cytochrome P450 reductase and cytochrome b5) to a final concentration of 50 pmol/mL.

-

Spike in the simvastatin substrate to a final concentration of 20 μ M.

-

Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

Step 3: Reaction Initiation and Self-Validation

-

Initiate the hydroxylation reaction by adding 50 μ L of the pre-warmed NRS.

-

Incubate at 37°C for 45 minutes with gentle agitation (300 rpm).

-

Self-Validation Controls : Run two parallel control tubes to ensure data integrity:

-

(A) Heat-inactivated CYP3A4 (boiled for 10 mins prior to addition) to rule out non-enzymatic degradation.

-

(B) Minus-NRS buffer to confirm that metabolite formation is strictly cytochrome P450-dependent and not due to background auto-oxidation.

-

Step 4: Reaction Quenching and Protein Precipitation

-

Terminate the reaction by adding an equal volume (500 μ L) of ice-cold acetonitrile containing an internal standard (e.g., lovastatin).

-

Vortex vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured supersomes.

Step 5: Analytical Quantification (LC-MS/MS)

-

Transfer the clarified supernatant to an HPLC vial.

-

Analyze via LC-MS/MS using a C18 reverse-phase column. The (3S)-hydroxy simvastatin metabolite will elute earlier than the parent simvastatin due to the increased polarity imparted by the newly introduced hydroxyl group.

-

Monitor the specific mass transition for the metabolite ( m/z 435.2 → product ions) for accurate quantification .

Advanced Biocatalytic Alternatives

While human CYP3A4 is the physiological standard for generating this metabolite, its relatively low stability limits industrial-scale in vitro synthesis. Recent biotechnological advancements have utilized bacterial Cytochrome P450 BM3 (CYP102A1) from Bacillus megaterium. Engineered mutants of CYP102A1 have been developed to accept simvastatin as a substrate, generating (3S)-hydroxy simvastatin with higher coupling efficiency and without the need for auxiliary reductase proteins, as BM3 functions as a highly efficient, self-sufficient fusion enzyme .

References

-

Vickers S, Duncan CA, Vyas KP, et al. "In vitro and in vivo biotransformation of simvastatin, an inhibitor of HMG CoA reductase." Drug Metabolism and Disposition. 1990. URL:[Link]

-

Prueksaritanont T, Gorham LM, Hochman JH, et al. "In vitro metabolism of simvastatin in humans: identification of metabolizing enzymes and effect of the drug on hepatic P450s." Drug Metabolism and Disposition. 1997. URL:[Link]

-

Bogman K, Peyer AK, Torok M, et al. "The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6." British Journal of Clinical Pharmacology. 2003. URL:[Link]

- Yun CH, Kim DH, Kim KH, et al. "Novel method for producing metabolite of simvastatin or lovastatin in humans using bacterial cytochrome P450 and composition for same." Google Patents (KR20110086686A). 2011.

-

Malenović A, et al. "Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities." Indian Journal of Pharmaceutical Sciences. 2012. URL:[Link]

(3S)-Hydroxy Simvastatin: A Precision Biomarker for Simvastatin Exposure and CYP3A4-Mediated Metabolism

Executive Summary

Simvastatin is a widely prescribed lactone prodrug that undergoes extensive first-pass metabolism to exert its cholesterol-lowering effects via 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibition. Due to its narrow therapeutic index regarding statin-induced myopathy and high susceptibility to drug-drug interactions (DDIs), precise monitoring of systemic exposure is critical. (3S)-Hydroxy simvastatin —the primary stereospecific oxidative metabolite generated by Cytochrome P450 3A4 (CYP3A4)—has emerged as a highly sensitive in vivo biomarker. This technical guide establishes the mechanistic causality of (3S)-hydroxy simvastatin formation, details a self-validating LC-MS/MS quantification protocol, and outlines its application in pharmacokinetic (PK) modeling.

Mechanistic Causality: The Role of (3S)-Hydroxy Simvastatin

Simvastatin biotransformation is governed by two competing pathways:

-

Bioactivation: Hydrolysis of the closed lactone ring by hepatic and plasma carboxylesterases to yield the active β-hydroxy simvastatin acid[1].

-

Oxidative Clearance: Extensive metabolism by hepatic and intestinal CYP3A4/5[2].

The oxidative pathway predominantly yields 3'-hydroxy simvastatin (specifically the 3S-stereoisomer), 6'-exomethylene simvastatin, and 3"-hydroxy simvastatin[3]. Because the 3'-hydroxylation of the aliphatic side chain is exclusively and directly catalyzed by CYP3A4, the plasma concentration ratio of (3S)-hydroxy simvastatin to the parent lactone serves as a direct phenotypic readout of CYP3A4 activity.

When a patient is co-administered a strong CYP3A4 inhibitor (e.g., itraconazole or clarithromycin), the oxidative clearance pathway is blocked. This metabolic shunting forces a disproportionate amount of the simvastatin prodrug into the carboxylesterase pathway, exponentially increasing the systemic exposure of the active acid and elevating the risk of rhabdomyolysis. Therefore, quantifying (3S)-hydroxy simvastatin provides a predictive biomarker for assessing DDI severity and patient-specific metabolic clearance[4].

Figure 1: Biotransformation pathway of simvastatin highlighting CYP3A4-mediated 3'-hydroxylation.

Self-Validating Analytical Protocol: LC-MS/MS Quantification

Accurate quantification of (3S)-hydroxy simvastatin requires overcoming two major analytical hurdles: pH-dependent interconversion (the lactone ring spontaneously opens to the acid form at physiological or basic pH) and matrix ion suppression from plasma phospholipids. The following protocol utilizes Supported Liquid Extraction (SLE) to ensure a self-validating, high-fidelity extraction.

Step-by-Step Methodology

Step 1: Sample Preparation (Supported Liquid Extraction) Causality Check: SLE is chosen over standard protein precipitation (PPT) because PPT leaves residual phospholipids that co-elute with hydrophobic statins, causing severe ion suppression. SLE partitions analytes strictly by lipophilicity, yielding a pristine extract.

-

Thaw human plasma samples on wet ice to minimize ex vivo degradation.

-

Transfer 150 µL of plasma into a 96-well plate.

-

Spike with 10 µL of internal standard (Simvastatin-d6, 50 ng/mL).

-

Add 150 µL of 0.1 M ammonium acetate buffer (pH 4.5 ). Crucial Step: Buffering to an acidic pH stabilizes the lactone ring of both the parent drug and the (3S)-hydroxy biomarker, preventing artificial conversion to their respective acid forms[1].

-

Load the mixture onto a 96-well SLE plate (e.g., VersaPlate)[4]. Apply a gentle vacuum (-0.2 bar) for 5 seconds.

-

Wait 5 minutes for complete aqueous partitioning into the diatomaceous earth matrix.

-

Elute the analytes using 2 x 400 µL of Methyl tert-butyl ether (MTBE).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C and reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

Step 2: UHPLC Separation

-

Column: C18 (50 mm × 2.1 mm, 1.7 µm) maintained at 40°C.

-

Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI+ MRM) Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

Figure 2: Step-by-step LC-MS/MS analytical workflow for (3S)-hydroxy simvastatin quantification.

Data Presentation: MRM Transitions and Pharmacokinetics

To ensure specificity, the MS/MS transitions must target the unique fragmentation patterns of the simvastatin core. The precursor ion for (3S)-hydroxy simvastatin reflects the addition of a single oxygen atom (+16 Da) compared to the parent drug.

Table 1: Optimized MRM Transitions and Collision Energies

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Structural Rationale |

| Simvastatin | 419.3 | 199.1 | 15 | Cleavage yielding the hexahydronaphthalene core |

| (3S)-Hydroxy Simvastatin | 435.3 | 319.2 | 18 | Loss of the ester side chain from the oxidized parent |

| Simvastatin Acid | 437.3 | 303.2 | 20 | Characteristic fragmentation of the open hydroxy-acid |

| Simvastatin-d6 (IS) | 425.3 | 199.1 | 15 | Deuterated standard tracking parent fragmentation |

Table 2: Typical Pharmacokinetic Parameters (40 mg Oral Dose)

Note: Parameters are representative of healthy, normal CYP3A4 metabolizers.

| PK Parameter | Simvastatin (Lactone) | (3S)-Hydroxy Simvastatin | Simvastatin Acid (Active) |

| Cmax (ng/mL) | 4.5 - 6.0 | 1.2 - 2.5 | 2.0 - 3.5 |

| Tmax (h) | 1.5 - 2.0 | 2.0 - 3.0 | 2.5 - 4.0 |

| AUC 0-∞ (ng·h/mL) | 15.0 - 25.0 | 8.0 - 15.0 | 12.0 - 20.0 |

| Half-life (t1/2) (h) | 2.5 - 3.0 | 3.5 - 4.5 | 4.0 - 5.0 |

Clinical Translation: Pharmacogenomics and DDI Assessment

The utility of (3S)-hydroxy simvastatin extends beyond basic PK profiling into precision medicine and pharmacogenomics.

Pharmacogenomic Phenotyping: Genetic polymorphisms in the SLCO1B1 gene (encoding the OATP1B1 transporter) and the CYP3A4 gene significantly alter simvastatin disposition. For instance, patients carrying the CYP3A4*22 reduced-function variant exhibit markedly decreased formation of (3S)-hydroxy simvastatin. Consequently, these intermediate/poor metabolizers show up to an 87% larger simvastatin acid AUC, directly correlating with a heightened risk for statin-associated muscle symptoms (SAMS)[4].

Drug-Drug Interaction (DDI) Profiling: During clinical drug development, (3S)-hydroxy simvastatin is utilized as a probe biomarker to evaluate the CYP3A4 induction or inhibition potential of novel investigational drugs. A statistically significant suppression of the (3S)-hydroxy simvastatin AUC, coupled with a spike in simvastatin acid, provides definitive in vivo evidence of CYP3A4 inhibition, prompting necessary dosage adjustments or contraindication warnings[3].

References

-

[1] Combined Influence of LDLR and HMGCR Sequence Variation on Lipid-Lowering Response to Simvastatin. Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Association Journals. 1

-

[4] Genomewide Association Study of Simvastatin Pharmacokinetics. PMC - NIH. 4

-

[2] simvastatin | MedChemExpress (MCE) Life Science Reagents. MedChemExpress. 2

Sources

Enzymatic Synthesis of (3S)-Hydroxy Simvastatin: A Comprehensive Biocatalytic Guide

Executive Summary

The shift from traditional organic synthesis to advanced biocatalysis has revolutionized the production of complex pharmaceutical metabolites. This whitepaper provides an in-depth technical roadmap for the enzymatic synthesis of (3S)-hydroxy simvastatin (often denoted as 3'-hydroxy simvastatin), a critical and highly potent active metabolite of the HMG-CoA reductase inhibitor simvastatin[1]. By leveraging engineered Cytochrome P450 (CYP450) enzymes, researchers can bypass the notoriously difficult chemical functionalization of the simvastatin hexahydronaphthalene core, achieving unparalleled regio- and stereoselectivity.

Pharmacological Relevance & The Biocatalytic Imperative

Simvastatin is a cornerstone therapy for hypercholesterolemia. In the human hepatic system, it undergoes extensive oxidative metabolism primarily mediated by CYP3A4 and, to a minor extent, CYP2C8[2]. This metabolic pathway yields several derivatives, with (3S)-hydroxy simvastatin retaining significant competitive inhibitory activity against HMG-CoA reductase[3].

The Chemical Bottleneck: Synthesizing the (3S)-hydroxy derivative via traditional organic chemistry requires multi-step protection/deprotection strategies, toxic transition-metal catalysts, and harsh oxidative conditions that often degrade the sensitive lactone or diene moieties of the statin.

The Biocatalytic Solution: Enzymatic C–H activation offers a direct, single-step functionalization. However, human CYP3A4 is unsuitable for preparative synthesis due to its low coupling efficiency, requirement for a separate cytochrome P450 reductase (CPR), and poor regioselectivity (yielding a mixture of 3'-hydroxy, 6'β-hydroxy, and 6'-exomethylene metabolites)[4]. Therefore, industrial and preparative scales rely on engineered bacterial P450s.

Core Biocatalysts & Mechanistic Pathways

To achieve high-yield, stereospecific synthesis, two primary bacterial enzyme systems are utilized:

-

CYP102A1 (P450 BM3) Mutants: Originating from Bacillus megaterium, wild-type BM3 strictly hydroxylates long-chain fatty acids. However, it is a "self-sufficient" enzyme with the heme and reductase domains fused on a single polypeptide, enabling exceptionally high electron transfer rates. Through rational active-site engineering (specifically mutating the steric gatekeeper residue F87 to smaller aliphatic amino acids like Alanine or Valine, alongside R47 and L188 mutations), the active site volume is expanded. This allows the bulky simvastatin molecule to enter and orient its 3'-carbon precisely toward the reactive iron-oxo center[4].

-

CYP109E1: Another B. megaterium P450 that demonstrates native, albeit less efficient, activity for the regioselective oxidation of statins to produce 3'α-hydroxy and 4''-hydroxy derivatives[5].

Causality in Enzyme Mechanism: The hydroxylation follows the classic P450 "oxygen rebound" mechanism. The engineered active site restricts the rotational freedom of simvastatin, ensuring that only the pro-S hydrogen at the 3-position is abstracted by the high-valent Iron(IV)-oxo porphyrin radical (Compound I).

Fig 1. Catalytic cycle of Cytochrome P450 regioselective hydroxylation of simvastatin.

Quantitative Data: Biocatalyst Comparison

The table below summarizes the kinetic and operational advantages of engineered bacterial systems over human hepatic microsomes.

| Biocatalyst System | Regioselectivity (3S-OH) | Conversion Rate (%) | Km ( μM ) | kcat ( min−1 ) |

| Human CYP3A4 (Microsomes) | ~25% (Mixed profile) | < 10% | 50 - 80 | 1.5 |

| Wild-type CYP102A1 (BM3) | N/A (No statin activity) | 0% | N/A | N/A |

| Engineered CYP102A1 (Mutant) | > 92% | > 85% | 12.4 | 145.0 |

| CYP109E1 (B. megaterium) | ~ 65% | ~ 40% | 35.0 | 42.0 |

Data synthesized from comparative biocatalytic profiling of statin hydroxylation[2][4][5].

Experimental Protocol: A Self-Validating Whole-Cell System

Using purified P450 enzymes requires stoichiometric addition of the expensive cofactor NADPH. To circumvent this, we utilize a whole-cell biocatalytic workflow . The host organism's central carbon metabolism (glycolysis) continuously regenerates NADPH, making the process economically viable and scalable.

This protocol is designed as a self-validating system , embedding quality control checkpoints at every critical phase.

Phase 1: Biocatalyst Expression & Validation

-

Transformation & Cultivation: Transform E. coli BL21(DE3) with a pET28a vector containing the engineered CYP102A1 mutant gene. Cultivate in Terrific Broth (TB) at 37°C until OD600 reaches 0.8.

-

Induction: Add 0.5 mM IPTG and 0.5 mM 5-aminolevulinic acid (a critical heme precursor). Reduce temperature to 25°C and express for 16 hours.

-

System Checkpoint 1 (Active Enzyme Quantification): Lyse a 1 mL aliquot and perform CO-difference spectroscopy. A distinct absorbance peak at 450 nm (and absence of a 420 nm peak) validates proper heme incorporation and functional folding.

Phase 2: Biotransformation

-

Cell Harvesting: Centrifuge the culture and resuspend the resting cells in 100 mM Potassium Phosphate buffer (pH 7.4) to a final OD600 of 30.

-

Reaction Matrix Setup: Add 1% (w/v) glucose to drive intracellular NADPH regeneration.

-

Substrate Feeding: Simvastatin is highly hydrophobic. Dissolve simvastatin in DMSO (or complex with 2-hydroxypropyl- β -cyclodextrin) and add to the reaction mixture to a final concentration of 2 mM. Ensure the final DMSO concentration does not exceed 2% (v/v) to prevent cell envelope disruption.

-

Incubation: Incubate at 30°C, 200 rpm for 24 hours.

Phase 3: Extraction & Analytical Validation

-